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molecular formula C12H9FO2 B3109355 4-Fluoro-1-methoxy-2-naphthaldehyde CAS No. 172033-83-9

4-Fluoro-1-methoxy-2-naphthaldehyde

Cat. No. B3109355
M. Wt: 204.2 g/mol
InChI Key: LGVVDIVKCOECIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552033B2

Procedure details

5.25 ml of dichloromethyl methyl ether were dissolved in 40 ml dichloromethane and cooled to +5° C. 6.75 ml tin(IV)chloride were added neat over 45 min to the solution. After the addition the mixture was stirred for 45 min at 5° C. 11.4 g 4-fluoro-1-methoxy-naphthalene in 30 ml dichloromethane was added over 1 h. Then the cooling bath was removed, and the mixture was stirred for 2 h at ambient temperature. It was then poured into ice/water. The dichloromethane layer was separated and the aqueous phase was extracted with dichloromethane. The combined dichloromethane layers were washed with water, dried over sodium sulphate, filtered through celite and concentrated in vacuo. The residue was treated with pentane to yield 9.3 g of 4-fluoro-1-methoxynaphthalene-2-carbaldehyde as a brown solid.
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tin(IV)chloride
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl.[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([O:22]C)=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:3]([O:2][CH3:1])=[C:14]([CH:15]=[O:22])[CH:13]=1

Inputs

Step One
Name
Quantity
5.25 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
tin(IV)chloride
Quantity
6.75 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
FC1=CC=C(C2=CC=CC=C12)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for 45 min at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +5° C
ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
Then the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
It was then poured into ice/water
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with pentane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=CC(=C(C2=CC=CC=C12)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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